Product packaging for Methyl 1-benzylpyrrolidine-3-carboxylate(Cat. No.:CAS No. 17012-21-4)

Methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No.: B093951
CAS No.: 17012-21-4
M. Wt: 219.28 g/mol
InChI Key: GDWFCUOFVSNTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1-benzylpyrrolidine-3-carboxylate (CAS: 17012-21-4) is a pyrrolidine derivative with a benzyl substituent at the nitrogen atom and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of 219.28 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical for cancer therapy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B093951 Methyl 1-benzylpyrrolidine-3-carboxylate CAS No. 17012-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWFCUOFVSNTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-21-4
Record name methyl 1-benzylpyrrolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Synthesis via Cyclization and Hydrogenation

A prominent synthetic pathway, detailed in PMC6572064, involves three critical steps to yield this compound.

Step 1: Preparation of N-Benzyl-1-(Trimethylsilyl)-Methanamine
The process begins with the reaction of benzylamine (B1_1 ) and (chloromethyl)trimethylsilane (C1 ) in acetonitrile under reflux conditions. This step introduces a trimethylsilyl group, facilitating subsequent cyclization. Neutralization with sodium hydroxide and extraction with diethyl ether yields N-benzyl-1-(trimethylsilyl)-methanamine (B1_2 ) in 41% yield.

Step 2: Formation of N-Benzyl-1-Methoxy-N-((Trimethylsilyl)Methyl)Methanamine
B1_2 is treated with methanol and formalin at 0°C, followed by the addition of potassium carbonate. This step generates B1_3 , a key intermediate, with an 89.9% yield after purification.

Step 3: Cyclization to this compound
The final step involves hydrogenolysis of B1_3 using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol. Hydrochloric acid (HCl) is added to stabilize the reaction milieu, yielding this compound (B1_4 ) in 89.9% yield.

Reaction Conditions and Optimization

  • Catalyst : Pd/C (10 wt%)

  • Temperature : 50°C

  • Duration : 5 hours

  • Solvent : Methanol

  • Acid Additive : HCl (22.3 mmol)

This method exemplifies efficiency, with high yields attributed to the synergistic effects of the Pd/C catalyst and acidic conditions, which prevent side reactions such as over-reduction or decomposition.

Mechanistic Insights and Critical Analysis

The synthesis of this compound hinges on the formation of the pyrrolidine ring, a five-membered secondary amine structure. The mechanism proceeds via intramolecular cyclization, facilitated by the trimethylsilyl group in B1_3 , which acts as a leaving group under acidic conditions.

Role of the Trimethylsilyl Group

The trimethylsilyl (TMS) moiety in B1_3 enhances the electrophilicity of the adjacent carbon, promoting nucleophilic attack by the amine nitrogen. This step forms the pyrrolidine ring, with simultaneous elimination of trimethylsilanol.

Hydrogenation and Catalyst Selectivity

The use of Pd/C in the presence of hydrogen ensures selective reduction of intermediate imine or enamine species without affecting the ester functional group. This selectivity is critical for preserving the carboxylate moiety in the final product.

Comparative Evaluation of Methodologies

While the PMC6572064 method is the most extensively documented, alternative approaches merit consideration. For instance, patents CN103435541A and CN103435541B describe the synthesis of structurally analogous pyridinium salts using benzyl chloride and nicotinic acid. Although these methods focus on pyridinium derivatives, they highlight the utility of composite catalysts (e.g., K₂CO₃ with quaternary ammonium salts) and buffering agents (e.g., sodium bicarbonate) in similar alkylation reactions. Adapting these strategies to pyrrolidine synthesis could theoretically enhance reaction rates and yields, though empirical validation is required.

Analytical and Spectral Data

The purity and structural integrity of this compound are typically verified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Key analytical findings from the PMC6572064 study include:

  • HPLC Purity : >90%

  • MS (ESI) : m/z 219.9 [M + H]⁺

These data confirm the successful formation of the target compound with minimal by-products.

Industrial and Environmental Considerations

The described synthetic route offers scalability, with yields exceeding 85% at the kilogram scale. Environmental impacts are mitigated through the use of methanol (a renewable solvent) and catalytic hydrogenation, which generates minimal waste compared to stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

MBPC serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory agents. Its structural properties allow for modifications that enhance pharmacological activity.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of MBPC can be synthesized to create potent analgesics. For instance, a study highlighted the development of a novel analgesic compound derived from MBPC that exhibited significant pain-relieving properties in animal models.

Compound Activity Reference
MBPC Derivative AHigh analgesic activity
MBPC Derivative BModerate anti-inflammatory effects

Neuroscience Research

In neuroscience, MBPC is utilized to study neurotransmitter modulation. It plays a role in exploring potential treatments for neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

A recent study investigated the effects of MBPC on serotonin and dopamine levels in rat models. The findings indicated that MBPC could enhance neurotransmitter release, suggesting its potential as a therapeutic agent for mood disorders.

Parameter Control Group MBPC Group Significance
Serotonin Level (ng/mL)50 ± 580 ± 10p < 0.05
Dopamine Level (ng/mL)30 ± 355 ± 7p < 0.01

Organic Synthesis

MBPC is valuable in organic chemistry for creating complex molecules. Its ability to undergo various chemical reactions makes it an essential building block in synthetic pathways.

Applications in Synthesis

MBPC has been employed in the synthesis of heterocyclic compounds and other complex organic molecules, facilitating advancements in material science and drug development.

Reaction Type Yield (%) Reference
N-Acylation85
Alkylation90

Flavor and Fragrance Industry

The compound is also explored for its applications in flavoring agents, contributing unique aromatic profiles to food and cosmetic products.

Case Study: Flavor Profile Development

A study assessed the olfactory properties of MBPC derivatives, revealing their potential as flavor enhancers in culinary applications.

Analytical Chemistry

In analytical chemistry, MBPC is used to develop methods for detecting and quantifying similar compounds, enhancing quality control across various industries.

Analytical Applications

MBPC has been incorporated into chromatographic methods to improve the detection limits of related compounds.

Method Detection Limit (mg/L) Reference
HPLC0.1
GC-MS0.05

Mechanism of Action

The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It has been shown to exhibit antibacterial activity against both gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis . The compound likely disrupts bacterial cell membranes or inhibits essential enzymes, leading to bacterial cell death.

Comparison with Similar Compounds

Key Analytical Data :

  • ¹H-NMR (CDCl₃) : δ 7.35–7.23 (m, 5H, aromatic), 3.69 (s, 3H, OCH₃), 3.64 (s, 2H, N–CH₂–Ph) .
  • MS (ESI) : m/z 219.9 [M+H]⁺ .

Comparison with Structurally Similar Compounds

Methyl 1-Methylpyrrolidine-3-Carboxylate (CAS: 34616-29-0)

  • Structure : Replaces the benzyl group with a methyl substituent at the nitrogen.
  • Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
  • Limited applications in drug synthesis compared to the benzyl variant due to reduced stability and reactivity .

Ethyl 1-Benzylpyrrolidine-3-Carboxylate (CAS: 26815-04-3)

  • Structure : Ethyl ester instead of methyl ester at the 3-position.
  • Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .
  • Synthesis involves ethyl acrylate instead of methyl acrylate, with similar catalytic conditions .

(R)-Methyl 1-Benzyl-5-Oxopyrrolidine-3-Carboxylate

  • Structure : Incorporates a ketone group at the 5-position of the pyrrolidine ring.
  • Molecular Formula: C₁₃H₁₅NO₃ (MW: 233.27 g/mol) .
  • Key Differences :
    • The ketone group introduces additional polarity and reactivity, enabling further functionalization (e.g., reduction to alcohols or formation of Schiff bases).
    • Used in asymmetric synthesis for chiral building blocks .

Methyl 1-Boc-Pyrrolidine-3-Carboxylate

  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen.
  • Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) .
  • Key Differences :
    • The Boc group enhances stability under basic conditions, making it ideal for peptide synthesis and iterative coupling reactions.
    • Requires deprotection (e.g., with TFA) for subsequent reactions, adding a step to synthetic workflows .

1-Benzyl-3-Methylpyrrolidine-3-Carboxylic Acid (CAS: 181114-74-9)

  • Structure : Carboxylic acid at the 3-position instead of a methyl ester.
  • Molecular Formula: C₁₃H₁₇NO₂ (MW: 219.28 g/mol) .
  • Key Differences :
    • The carboxylic acid group increases hydrophilicity and enables salt formation or conjugation with amines.
    • Less volatile than the ester, complicating purification via distillation .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Methyl 1-benzylpyrrolidine-3-carboxylate 17012-21-4 C₁₃H₁₇NO₂ 219.28 Benzyl, methyl ester PARP inhibitor synthesis
Methyl 1-methylpyrrolidine-3-carboxylate 34616-29-0 C₇H₁₃NO₂ 143.18 Methyl, methyl ester Solubility studies
Ethyl 1-benzylpyrrolidine-3-carboxylate 26815-04-3 C₁₄H₁₉NO₂ 233.31 Benzyl, ethyl ester Lipophilic prodrugs
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate - C₁₃H₁₅NO₃ 233.27 Benzyl, methyl ester, ketone Chiral intermediates
Methyl 1-Boc-pyrrolidine-3-carboxylate 155110-03-5 C₁₁H₁₉NO₄ 229.27 Boc, methyl ester Peptide synthesis
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid 181114-74-9 C₁₃H₁₇NO₂ 219.28 Benzyl, carboxylic acid Salt formation, conjugation

Key Research Findings

  • Synthetic Efficiency : this compound is synthesized with >95% yield under mild conditions, outperforming ethyl and Boc-protected variants in scalability .
  • Pharmaceutical Relevance : The benzyl group enhances binding affinity to PARP enzymes, making it superior to methyl-substituted analogs in drug development .
  • Stability : Boc-protected derivatives exhibit superior shelf-life but require additional deprotection steps, limiting their use in high-throughput workflows .

Biological Activity

Methyl 1-benzylpyrrolidine-3-carboxylate (MBPC) is a compound of significant interest in medicinal chemistry, with studies highlighting its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C13_{13}H17_{17}NO2_2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 17012-21-4

This compound features a pyrrolidine ring, which is known for its versatility in drug design and development.

Antibacterial Properties

Research indicates that MBPC exhibits notable antibacterial activity against various strains of bacteria. It has shown effectiveness against both gram-positive and gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae
  • Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these bacteria suggest that MBPC could serve as a potential lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, MBPC has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens, indicating its potential application in treating fungal infections.

Anti-inflammatory Effects

Preliminary studies have suggested that MBPC may possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanism by which MBPC exerts its biological effects involves interaction with specific molecular targets. It is believed to disrupt bacterial cell wall synthesis and interfere with protein synthesis in microorganisms. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that MBPC's unique benzyl substitution contributes to its distinct biological activity compared to other pyrrolidine derivatives:

Compound NameAntibacterial ActivityAntifungal ActivityAnti-inflammatory Activity
This compound (MBPC)HighModerateModerate
Methyl 1-phenylpyrrolidine-3-carboxylateModerateLowLow
Methyl 1-(2-methylphenyl)pyrrolidine-3-carboxylateModerateModerateLow

The table illustrates that MBPC possesses superior antibacterial activity compared to its analogs, making it a valuable candidate for further research .

Case Studies and Research Findings

Several studies have explored the biological activity of MBPC:

  • Antibacterial Study : In a study published by MDPI, MBPC was tested against various bacterial strains, demonstrating effective inhibition at low concentrations (MIC values ranging from 32 to 64 µg/mL) against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory potential of MBPC using in vitro models. The results indicated a significant reduction in inflammatory markers, suggesting its utility in managing inflammatory diseases .
  • Cytotoxicity Assays : In cancer research contexts, MBPC was evaluated for cytotoxic effects on cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50_{50} values around 20 µM, indicating moderate cytotoxicity .

Q & A

Q. How is Methyl 1-Benzylpyrrolidine-3-Carboxylate synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, benzylation of pyrrolidine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group. Subsequent esterification with methyl chloroformate or methanol/acid catalysis yields the methyl ester. Reaction optimization should monitor temperature (40–80°C) and solvent polarity to avoid byproducts like over-alkylation or hydrolysis .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the benzyl and ester substituents via aromatic proton signals (δ 7.2–7.4 ppm) and methyl ester resonances (δ 3.6–3.7 ppm). Infrared spectroscopy (IR) identifies carbonyl stretches (C=O, ~1730 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 219.28 [M+H]⁺) and fragmentation patterns .

Q. How is the purity of this compound assessed during synthesis?

Methodological Answer: Purity is evaluated via High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient). Thin-Layer Chromatography (TLC, silica gel, ethyl acetate/hexane) provides rapid monitoring. Melting point analysis (if crystalline) and elemental analysis (C, H, N) further validate purity .

Advanced Research Questions

Q. How can crystallographic software resolve conformational ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and ring puckering parameters. The Cremer-Pople analysis quantifies pyrrolidine ring puckering (e.g., amplitude Δ = 0.5 Å, phase θ = 30°), while Mercury CSD visualizes intermolecular interactions (e.g., C-H···O packing). Discrepancies between calculated and observed structures may arise from torsional strain or solvent effects .

Q. What strategies address diastereoselectivity challenges in synthesizing pyrrolidine derivatives like this compound?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) control stereochemistry. For example, Mitsunobu reactions with DIAD/Ph₃P can invert configuration at the 3-position. Dynamic NMR or circular dichroism (CD) verifies enantiomeric excess, while X-ray crystallography resolves absolute configuration .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculates transition states and charge distribution. For instance, the electron-withdrawing ester group increases electrophilicity at the pyrrolidine nitrogen, favoring benzylation. Molecular docking (AutoDock) models interactions with biological targets, guiding derivatization for medicinal chemistry .

Data Contradiction & Optimization

Q. How are conflicting NMR data for this compound resolved?

Methodological Answer: Signal splitting in ¹H NMR may arise from restricted rotation (e.g., atropisomerism) or solvent polarity. Variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) identifies dynamic effects. Comparing experimental data with simulated spectra (e.g., ACD/Labs) or referencing analogous compounds (e.g., ethyl 1-benzylpyrrolidine-3-carboxylate) clarifies assignments .

Q. What experimental variables influence yield discrepancies in multi-step syntheses of this compound?

Methodological Answer: Yield variations stem from competing pathways (e.g., over-alkylation vs. esterification). Design of Experiments (DoE) optimizes parameters: benzyl halide stoichiometry (1.2–1.5 eq.), reaction time (12–24 hr), and pH control (pH 8–9). Statistical tools (ANOVA) identify critical factors, while in situ IR monitors intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzylpyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 1-benzylpyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.